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molecular formula C14H10NO4- B8619720 Monobenzyl pyridine-3,5-dicarboxylate CAS No. 192518-50-6

Monobenzyl pyridine-3,5-dicarboxylate

Cat. No. B8619720
M. Wt: 256.23 g/mol
InChI Key: HAKNEAWSRQVZJI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879853B2

Procedure details

Monobenzyl pyridine-3,5-dicarboxylate (compound G2) (1.92 g, 7.5 mmol) is heated in aqueous concentrated ammonia solution (40 mL, 25%) to 90° C. for 6 h. After cooling, the solution is evaporated and the residue is used as crude product without further purification.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[C:5]([C:7]([O-:9])=[O:8])[CH:4]=[C:3]([C:10]([O:12]CC2C=CC=CC=2)=O)[CH:2]=1.[NH3:20]>>[C:10]([C:3]1[CH:2]=[N:1][CH:6]=[C:5]([CH:4]=1)[C:7]([OH:9])=[O:8])(=[O:12])[NH2:20]

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)[O-])C(=O)OCC1=CC=CC=C1
Name
Quantity
40 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solution is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is used as crude product without further purification

Outcomes

Product
Name
Type
Smiles
C(N)(=O)C=1C=NC=C(C(=O)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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